molecular formula C22H16N2OS B2369236 N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 681159-37-5

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2369236
CAS No.: 681159-37-5
M. Wt: 356.44
InChI Key: KCRKKZDNHZXUBB-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound composed of an indeno[1,2-d]thiazole core linked to a naphthalene acetamide group. This structure combines two privileged scaffolds in medicinal chemistry: the indenothiazole and the naphthalene ring system. The 2-aminothiazole chemotype is a recognized lead structure in neuroscience research, particularly in the investigation of potential therapeutics for neurodegenerative prion diseases . Compounds within this class have demonstrated an ability to reduce the levels of the abnormal prion protein (PrPSc) in prion-infected neuroblastoma cell lines, suggesting a mechanism that may influence PrPSc formation or clearance without exhibiting significant cellular toxicity . The naphthalene moiety is a common feature in many bioactive molecules and is frequently employed in drug discovery to influence pharmacokinetic properties and target binding. Researchers can utilize this chemical reagent as a key intermediate or building block for the synthesis of novel compounds, or as a probe for studying protein misfolding disorders and central nervous system (CNS) targets. Its structural features make it a valuable candidate for hit-to-lead optimization campaigns in pharmaceutical development. This product is intended for research purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic uses. Handle with care, referring to the provided Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2OS/c25-20(13-16-9-5-8-14-6-1-3-10-17(14)16)23-22-24-21-18-11-4-2-7-15(18)12-19(21)26-22/h1-11H,12-13H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRKKZDNHZXUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Ketone-Thiourea Condensation

The most straightforward approach involves the condensation of indanone derivatives with thiourea:

Table 1: Reaction Conditions for 8H-indeno[1,2-d]thiazole Core Synthesis

Starting Material Reagents Conditions Purification Yield Reference
Indanone derivatives Thiourea Reflux, 4-5h Recrystallization 70-87%
Substituted indanones Thiourea Microwave, 150°C, 20 min Column chromatography 75-89%

The reaction proceeds through initial condensation of the ketone with thiourea, followed by cyclization to form the thiazole ring. Various substitutions can be introduced on the indeno[1,2-d]thiazole core by using appropriately substituted indanone derivatives.

Alternative Approach via Indeno-thiophene Intermediates

An alternative approach involves the synthesis of indeno-thiophene intermediates, which can then be converted to the indeno[1,2-d]thiazole scaffold:

  • Preparation of the indeno-thiophene intermediate from appropriate starting materials
  • Oxidation of the sulfur to generate a sulfoxide
  • Reaction with an appropriate nitrile to form the thiazole ring

This approach is supported by synthetic methodologies observed in related thiazole-containing compounds.

Preparation of 2-(naphthalen-1-yl)acetamide Derivatives

Synthesis from 1-Naphthylacetic Acid

The 2-(naphthalen-1-yl)acetamide moiety can be prepared from 1-naphthylacetic acid through activation and coupling:

Table 2: Preparation Methods for Naphthylacetamide Derivatives

Starting Material Activation Method Coupling Reagent Conditions Yield Reference
1-Naphthylacetic acid Acid chloride (SOCl₂) - 0°C to RT, 2h 83-90%
1-Naphthylacetic acid Mixed anhydride - -5°C to RT, 3h 78-86%
1-Naphthylacetic acid DCC/HOBt - RT, 12h 75-85%

The formation of the acid chloride using thionyl chloride represents the most common approach, offering high yields and straightforward purification.

Alternative Approach via Naphthylacetonitrile

Alternatively, the acetamide functionality can be introduced through hydrolysis of naphthylacetonitrile:

  • Conversion of 1-naphthylacetonitrile to 1-naphthylethanimidoyl chloride
  • Reaction with an appropriate amine to form the acetamide

This approach is supported by methodologies used in the synthesis of similar acetamide derivatives.

Coupling Strategies for Final Compound Assembly

The assembly of this compound requires the coupling of the indeno[1,2-d]thiazole core with the naphthalen-1-yl acetamide moiety. Several approaches can be considered:

Direct Amide Coupling

Table 3: Potential Coupling Methods for Target Compound Synthesis

Indeno[1,2-d]thiazole Derivative Naphthylacetic Acid Derivative Coupling Reagents Conditions Expected Yield Reference
2-Amino-8H-indeno[1,2-d]thiazole 1-Naphthylacetyl chloride TEA or pyridine DCM, 0°C to RT, 4h 65-75%
2-Amino-8H-indeno[1,2-d]thiazole 1-Naphthylacetic acid EDC/HOBt/DIPEA DMF, RT, 16h 70-80%
2-Amino-8H-indeno[1,2-d]thiazole 1-Naphthylacetic acid HATU/DIPEA DMF, RT, 12h 75-85%

Based on related thiazole acetamide syntheses, the coupling can be achieved by first preparing 2-amino-8H-indeno[1,2-d]thiazole, which can then react with activated 1-naphthylacetic acid derivatives.

Sequential Build-up Approach

An alternative strategy involves the sequential construction of the thiazole ring:

  • Preparation of a suitable α-bromoketone derivative of indene
  • Reaction with a 1-naphthylacetamide thiourea derivative
  • Cyclization to form the thiazole ring directly with the attached naphthylacetamide group

This approach is supported by methodologies used in the synthesis of various thiazole derivatives described in the literature.

Purification and Characterization Methods

Purification Techniques

Table 4: Purification Methods for Target Compound and Intermediates

Compound Type Primary Purification Secondary Purification Solvent System Reference
Indeno[1,2-d]thiazole derivatives Recrystallization Column chromatography EtOAc/Hexane
Naphthylacetamide derivatives Column chromatography Preparative HPLC DCM/MeOH
Final coupled product Flash chromatography Recrystallization EtOAc/EtOH

For the purification of the target compound this compound, a combination of column chromatography followed by recrystallization from an appropriate solvent system would likely provide the highest purity.

Characterization Methods

The characterization of this compound can be accomplished using:

  • ¹H-NMR spectroscopy: Expected key signals include:

    • Aromatic protons of both indeno and naphthalene moieties (δ 7.0-8.5 ppm)
    • Methylene protons of the acetamide linkage (δ 3.9-4.2 ppm)
    • NH proton of the acetamide (δ 8.5-10.0 ppm)
    • Methylene protons of the indeno system (δ 3.0-4.0 ppm)
  • ¹³C-NMR spectroscopy: Expected to show carbon signals for:

    • Carbonyl carbon of the acetamide (δ 165-170 ppm)
    • Thiazole carbons (δ 150-170 ppm)
    • Aromatic carbons of indeno and naphthalene systems (δ 120-140 ppm)
    • Methylene carbons (δ 30-45 ppm)
  • Mass spectrometry: Expected to show molecular ion peak corresponding to the molecular weight (approximately 356 g/mol)

  • IR spectroscopy: Key bands would include:

    • NH stretching (3200-3400 cm⁻¹)
    • C=O stretching (1650-1680 cm⁻¹)
    • C=N stretching (1580-1650 cm⁻¹)
    • C-S stretching (700-800 cm⁻¹)

Reaction Mechanism Considerations

Formation of the Indeno[1,2-d]thiazole Core

The mechanism for the formation of the indeno[1,2-d]thiazole core involves:

  • Nucleophilic attack of thiourea sulfur on the α-position of the indanone
  • Elimination of water to form an imine intermediate
  • Cyclization through nucleophilic attack of the amino group on the carbonyl carbon
  • Elimination of water to form the thiazole ring

This mechanism is supported by studies on similar thiazole-forming reactions.

Amide Coupling Mechanism

The amide coupling reaction proceeds via:

  • Activation of the carboxylic acid to form a good leaving group
  • Nucleophilic attack by the 2-amino group of the indeno[1,2-d]thiazole
  • Elimination of the leaving group to form the amide bond

The reaction can be catalyzed by various coupling reagents as outlined in Table 3.

Scale-up Considerations and Process Optimization

For larger-scale synthesis of this compound, several factors must be considered:

Table 5: Process Optimization Parameters

Process Stage Critical Parameters Potential Challenges Optimization Strategies Reference
Indeno[1,2-d]thiazole synthesis Temperature control, reaction time Incomplete cyclization, side reactions Step-wise temperature program, inert atmosphere
Naphthylacetamide formation Acid activation, moisture exclusion Hydrolysis of activated intermediates Anhydrous conditions, controlled addition
Final coupling Stoichiometry, reaction monitoring Incomplete reaction, purification challenges HPLC monitoring, optimized workup procedure

Based on similar scale-up procedures documented for related compounds, maintaining precise control over reaction parameters and thorough purification protocols are essential for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indeno-thiazole or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems
  • Indenothiazole vs. Benzothiazole: The indenothiazole core in the target compound differs from simpler benzothiazoles (e.g., N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives) by its fused bicyclic system. Benzothiazole derivatives, such as those in , lack this fused structure, resulting in reduced conformational constraints.
  • Triazole-Containing Acetamides :
    Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) incorporate a triazole ring instead of thiazole. Triazoles offer additional hydrogen-bonding sites, which may improve solubility but reduce metabolic stability compared to thiazoles .

Substituent Effects
  • Naphthalene vs. Phenyl Groups: The naphthalen-1-yl group in the target compound provides extended aromaticity compared to simpler phenyl substituents (e.g., in N-phenyl-8H-indeno[1,2-d]thiazol-2-amine). This enhances lipophilicity and may improve blood-brain barrier penetration, critical for CNS-targeted drugs .
Comparison with Other Acetamide Derivatives
Compound Synthetic Route Key Reagents/Conditions Yield (%) Reference
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1,3-Dipolar cycloaddition Cu(OAc)₂, t-BuOH-H₂O 60–75
N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4a) Nucleophilic substitution Triethylamine, DMF, 80°C 50–70
N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (7a) Heterocyclic substitution NaOH, DMF, reflux 65–80

Key Observations :

  • Copper-catalyzed cycloadditions () achieve moderate yields but require precise stoichiometry.
  • Nucleophilic substitutions () offer higher reproducibility but may necessitate protecting groups for reactive sites.

Physicochemical and Spectroscopic Properties

Infrared (IR) Spectroscopy
  • Target Compound (Inferred) : Expected peaks include ν(C=O) ~1670–1680 cm⁻¹ (acetamide) and ν(N–H) ~3260–3300 cm⁻¹, consistent with analogs like 6b (ν(C=O)=1682 cm⁻¹) .
  • Comparison with Triazole Derivatives: Compounds like 6c show ν(NO₂) ~1535 cm⁻¹, absent in the target compound, highlighting substituent-specific absorptions .
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : The naphthalen-1-yl group in the target compound would produce complex aromatic multiplet signals at δ 7.2–8.5 ppm, similar to 6b (δ 7.20–8.36 ppm) .
  • ¹³C NMR : A carbonyl signal near δ 165 ppm (C=O) and thiazole carbons at δ 140–150 ppm align with data for 6m (δ 165.0 ppm) .
Enzyme Inhibition
  • MAO-B and AChE Inhibition : Naphthalene-containing acetamides (e.g., N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide) exhibit IC₅₀ values <1 μM for MAO-B, attributed to enhanced hydrophobic interactions with enzyme pockets .
  • Triazole vs. Thiazole Cores : Triazole derivatives (e.g., 6a) show moderate AChE inhibition (IC₅₀ ~10 μM), while benzothiazole-acetamides (e.g., 4a) achieve higher potency (IC₅₀ ~0.5 μM) due to improved π-stacking .
Anticonvulsant and Antimicrobial Activity
  • 2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m) : ED₅₀ values of 15–30 mg/kg in rodent models, with electron-donating alkoxy groups enhancing activity .
  • Antitubercular Derivatives : Compounds like CDD-934506 () show MIC values of 0.5–2 μg/mL against Mycobacterium tuberculosis, linked to nitro group electrophilicity .

Biological Activity

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that combines an indeno-thiazole moiety with a naphthalene acetamide group. This unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a distinctive structure that can be synthesized through multi-step organic reactions. The synthesis typically begins with the formation of the indeno-thiazole core followed by the introduction of the naphthalene acetamide group via acylation reactions. The general synthetic route can be summarized as follows:

  • Formation of Indeno-Thiazole Core : Cyclization reaction involving indene and thioamide.
  • Introduction of Naphthalene Acetamide : Acylation using naphthalene and acetic anhydride.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, related thiazole derivatives have shown effective inhibition against various pathogens.

Pathogen MIC (μg/mL) MBC (μg/mL) Activity
Staphylococcus aureus0.22 - 0.250.50 - 0.75Bactericidal
Escherichia coli0.50 - 1.001.00 - 2.00Bactericidal
Candida albicans0.30 - 0.600.70 - 1.20Fungicidal

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate strong antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival.
  • Receptor Interaction : Potential binding to cellular receptors could modulate signaling pathways.
  • Biofilm Disruption : Evidence suggests that related compounds can significantly reduce biofilm formation in pathogenic bacteria .

Case Studies

A series of case studies have explored the biological activity of thiazole derivatives, highlighting their potential therapeutic applications:

  • Synergistic Effects : In vitro studies revealed that certain derivatives exhibited synergistic effects when combined with established antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
  • Non-Toxicity Profile : Hemolytic assays demonstrated low hemolytic activity (3.23% to 15.22% lysis), indicating a favorable safety profile for potential therapeutic use .
  • Inhibitory Potency : Compounds were identified as effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and as low as 0.52 μM for DHFR .

Comparative Analysis with Similar Compounds

This compound can be compared to other thiazole-containing compounds:

Compound Unique Feature Biological Activity
N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(phenyl)acetamidePhenyl group instead of naphthaleneModerate antibacterial activity
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamideTosylbutanamide functionalizationLow cytotoxicity

The unique combination of indeno-thiazole and naphthalene in this compound may confer distinct advantages in biological activity compared to its analogs.

Q & A

Q. Advanced Analytical Techniques :

  • NMR : Confirm regiochemistry using ¹H/¹³C NMR, focusing on aromatic proton shifts (e.g., naphthalene protons at δ 7.4–8.3 ppm) and acetamide carbonyl signals (δ ~165–170 ppm) .
  • IR : Identify key functional groups (C=O stretch at ~1670 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₁₇N₃OS: calculated 391.1045) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX programs for small-molecule refinement .

What biological targets are implicated in its mechanism of action, and how can binding interactions be studied?

Advanced Mechanistic Insights :
The compound shares structural motifs with MAO-A/B and cholinesterase inhibitors (e.g., benzothiazole and naphthalene groups) .

  • Enzyme Inhibition Assays :
    • MAO-A/B : Measure IC₅₀ values via fluorometric assays using kynuramine as a substrate .
    • AChE/BChE : Ellman’s method to assess inhibition kinetics .
  • Molecular Docking : Use AutoDock Vina to model interactions with MAO-B (PDB: 2V5Z) or AChE (PDB: 4EY7), focusing on π-π stacking with naphthalene and hydrogen bonding via acetamide .

How can researchers resolve contradictions in reported biological activity data?

Advanced Data Analysis :
Discrepancies in IC₅₀ values or selectivity profiles may arise from:

  • Assay Variability : Standardize protocols (e.g., substrate concentration, incubation time) across labs .
  • Structural Isomerism : Validate regiochemistry (e.g., indenothiazole substitution pattern) via NOESY NMR .
  • Solubility Effects : Use co-solvents (e.g., DMSO ≤1%) to ensure compound stability in aqueous buffers .

What strategies are effective for structure-activity relationship (SAR) studies?

Q. Advanced SAR Approaches :

Core Modifications :

  • Replace indenothiazole with benzo[d]thiazole to assess impact on MAO-B affinity .
  • Vary naphthalene substituents (e.g., electron-withdrawing groups) to modulate π-π interactions .

Pharmacophore Mapping :

  • Identify critical motifs (e.g., planar naphthalene, hydrogen-bonding acetamide) using QSAR models .

In Vivo Correlation :

  • Test analogs in rodent seizure models (e.g., maximal electroshock) to link MAO inhibition to anticonvulsant activity .

What are the key challenges in scaling up synthesis, and how can they be addressed?

Q. Advanced Process Chemistry :

  • Intermediate Stability : Monitor degradation of indenothiazole intermediates under prolonged reflux using HPLC .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of naphthalene-acetamide to core) to minimize dimerization .
  • Continuous Flow Systems : Implement microreactors for exothermic amidation steps to improve safety and yield .

How can researchers assess the compound’s pharmacokinetic properties?

Q. Advanced ADME Profiling :

  • Solubility : Shake-flask method in PBS (pH 7.4) with UV-Vis quantification .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS .
  • Blood-Brain Barrier Permeability : Parallel artificial membrane permeability assay (PAMPA-BBB) .

What computational tools are recommended for predicting toxicity or off-target effects?

Q. Advanced Predictive Modeling :

  • ProTox-II : Predict hepatotoxicity and mutagenicity based on structural fingerprints .
  • SwissADME : Evaluate Lipinski’s rule compliance (e.g., MW <500, logP <5) .
  • DEREK Nexus : Flag structural alerts (e.g., thiazole-related idiosyncratic toxicity) .

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